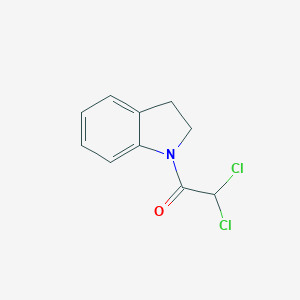
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone, also known as IndoCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The unique structure of IndoCl makes it a promising candidate for use in the development of new drugs, particularly those that target the central nervous system.
作用机制
The exact mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to play a role in the development of neurological disorders, and by inhibiting their production, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone may help to protect neurons from damage.
Biochemical and Physiological Effects
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. It has also been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. However, one of the limitations of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are numerous potential future directions for research on 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential area of research is in the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone and its potential applications in other areas.
合成方法
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then treated with thionyl chloride and phosphorus pentachloride to produce the final compound, 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone.
科学研究应用
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been shown to have neuroprotective properties, which makes it a potential candidate for use in the treatment of these disorders.
属性
CAS 编号 |
104756-60-7 |
|---|---|
分子式 |
C10H9Cl2NO |
分子量 |
230.09 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9Cl2NO/c11-9(12)10(14)13-6-5-7-3-1-2-4-8(7)13/h1-4,9H,5-6H2 |
InChI 键 |
WFDROYUFZQDWIZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
同义词 |
1H-Indole, 1-(dichloroacetyl)-2,3-dihydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)












